molecular formula C15H10ClFO2 B3057784 (E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 850799-78-9

(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B3057784
CAS No.: 850799-78-9
M. Wt: 276.69 g/mol
InChI Key: TYSGUQCBLZRABZ-UHFFFAOYSA-N
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Description

“(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C15H10ClFO2 . It has a molecular weight of 276.69 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 449.9±45.0 °C and a predicted density of 1.353±0.06 g/cm3 . Its melting point is 176-177 °C .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

(E)-3-(4-Chlorophenyl)-1-(5-Fluoro-2-Hydroxyphenyl)Prop-2-En-1-One has been a subject of study for its molecular structure and spectroscopic characteristics. Investigations have included its synthesis, confirmation through IR and single crystal X-ray diffraction studies, and analysis of vibrational wavenumbers using HF and DFT methods. The compound exhibits a stable molecular structure due to hyper-conjugative interaction and charge delocalization, with notable electron density transfer observed between the chlorophenyl and fluorophenyl rings (Najiya et al., 2014).

Electronic Properties and Chemical Reactivity

The compound's geometrical entities, electronic properties, and chemical reactivity have been explored using density functional theory (DFT). Studies on bond lengths, bond angles, Mulliken atomic charges, and molecular electrostatic potential surface have provided insights into its chemical behavior. The electronic properties like HOMO and LUMO energies have been studied, shedding light on its potential as an electron transport material in organic semiconductor devices (Adole et al., 2020).

Nonlinear Optical Properties

Research has also delved into the nonlinear optical (NLO) properties of this compound and related derivatives. These studies have demonstrated that such compounds can be used in various semiconductor devices due to their optoelectronic and charge transport properties. For instance, one study highlighted that this compound and its derivatives exhibit significant NLO activities and thermal stability, making them suitable for application in n-type organic semiconductor devices (Shkir et al., 2019).

Antibacterial Applications

The compound has been studied for its potential antibacterial applications. For instance, its derivatives have been synthesized and tested for antibacterial activity against various pathogens, showing promising results. This research opens up possibilities for its use in developing new antimicrobial agents (Mehta, 2016).

Antioxidant Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antioxidant activities. These studies have shown that certain derivatives exhibit significant antioxidant activities, which could be beneficial in various therapeutic applications (Nguyen et al., 2021).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSGUQCBLZRABZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850799-78-9
Record name (2E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850799-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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